molecular formula C13H11NO2S B6389256 6-(2-Methylthiophenyl)nicotinic acid CAS No. 1261896-95-0

6-(2-Methylthiophenyl)nicotinic acid

Cat. No.: B6389256
CAS No.: 1261896-95-0
M. Wt: 245.30 g/mol
InChI Key: WWTBIKQRTCHODD-UHFFFAOYSA-N
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Description

6-(2-Methylthiophenyl)nicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylthio group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophenylboronic acid with 6-bromonicotinic acid under Suzuki-Miyaura coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures (around 100°C) for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The choice of solvents and reaction conditions is also tailored to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acetic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, acetic acid.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: 6-(2-Methylthiophenyl)nicotinic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators. The compound’s ability to interact with biological targets makes it a valuable tool in the study of biochemical pathways and disease mechanisms.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their ability to act as anti-inflammatory agents, antimicrobial agents, or anticancer agents. The presence of the nicotinic acid moiety is particularly relevant due to its known biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a building block in the synthesis of complex molecules makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(2-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

  • 5-(2-Methylthiophenyl)nicotinic acid
  • 6-Methylnicotinic acid
  • 6-(2-Methylphenyl)nicotinic acid

Comparison: 6-(2-Methylthiophenyl)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties Compared to 5-(2-Methylthiophenyl)nicotinic acid, the position of the methylthio group on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets

Properties

IUPAC Name

6-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTBIKQRTCHODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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